molecular formula C11H15Cl3N2 B13009647 (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride

(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride

Cat. No.: B13009647
M. Wt: 281.6 g/mol
InChI Key: FCELKGBDMRWKBJ-QRPNPIFTSA-N
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Description

(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorobenzyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and the pyrrolidine derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine: The free base form of the compound.

    ®-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride: The enantiomer of the compound.

    1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine: The racemic mixture of the compound.

Uniqueness

(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the 2,6-dichlorobenzyl group also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H15Cl3N2

Molecular Weight

281.6 g/mol

IUPAC Name

(3S)-1-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15;/h1-3,8H,4-7,14H2;1H/t8-;/m0./s1

InChI Key

FCELKGBDMRWKBJ-QRPNPIFTSA-N

Isomeric SMILES

C1CN(C[C@H]1N)CC2=C(C=CC=C2Cl)Cl.Cl

Canonical SMILES

C1CN(CC1N)CC2=C(C=CC=C2Cl)Cl.Cl

Origin of Product

United States

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